

Application Notes and Protocols for GR28 Bioassay in Shoot Branching Analysis

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Compound of Interest

Compound Name: GR-28

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Introduction

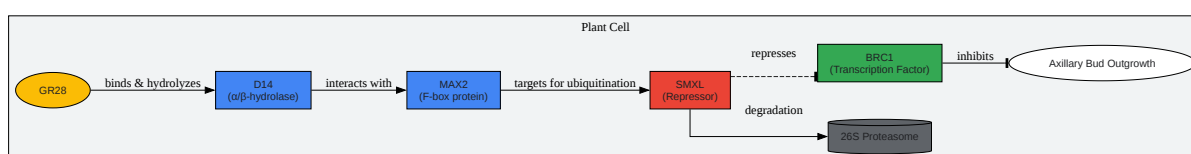
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant architecture, particularly shoot branching.[1][2][3][4] GR28 is a synthetic analog of strigolactones, widely used to study their physiological effects and signaling pathways. This document provides detailed application notes and protocols for conducting a GR28 bioassay to analyze its impact on shoot branching. The protocols are designed for model plant systems such as *Arabidopsis thaliana* and pea (*Pisum sativum*), which are commonly used in shoot branching studies.[1][5]

The primary mechanism by which strigolactones inhibit shoot branching involves the regulation of auxin transport and the activity of the transcription factor BRANCHED1 (BRC1).[2][6] The GR28 bioassay is a powerful tool to screen for compounds that modulate strigolactone signaling and to characterize the genetic components of this pathway.

Signaling Pathway of Strigolactone in Shoot Branching Inhibition

The perception and signaling of strigolactones involve a complex interplay of several key proteins. The F-box protein MAX2 and the α/β -hydrolase D14 are essential components of the SL receptor complex.[7] Upon binding of GR28 (or natural strigolactones), the D14 protein

hydrolyzes it, leading to a conformational change that allows it to interact with MAX2. This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins, which are repressors of downstream signaling, allows for the expression of target genes, including BRC1, which in turn inhibits axillary bud outgrowth.



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Caption: Strigolactone signaling pathway in the inhibition of shoot branching.

Experimental Protocols

Two primary methods for the GR28 bioassay are described below: a hydroponic culture method for systemic application and a direct application method for localized effects.

Protocol 1: Hydroponic Bioassay for Shoot Branching in *Arabidopsis thaliana*

This method is suitable for assessing the systemic effect of GR28 on shoot branching.

Materials:

- *Arabidopsis thaliana* seeds (e.g., wild-type Col-0, and SL-deficient or -insensitive mutants like max2 or max4).
- GR28 stock solution (10 mM in acetone or DMSO).

- Hydroponic culture system (e.g., pipette tip boxes with lids, rockwool plugs).
- Hoagland's nutrient solution.
- Growth chamber with controlled light and temperature conditions.

Procedure:

- Seed Sterilization and Germination:
 - Surface sterilize Arabidopsis seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.
 - Rinse seeds 3-5 times with sterile distilled water.
 - Stratify seeds at 4°C in the dark for 2-4 days to promote uniform germination.
 - Sow seeds on rockwool plugs or a similar sterile support medium placed in the hydroponic system filled with sterile water.
- Plant Growth:
 - Grow seedlings in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
 - After 7-10 days, replace the water with Hoagland's nutrient solution.
- GR28 Treatment:
 - After 3-4 weeks of growth, when plants have developed a rosette and are beginning to bolt, add GR28 to the hydroponic solution to achieve the desired final concentrations (e.g., 0.1 μ M, 1 μ M, 5 μ M).
 - Include a mock control with the same concentration of the solvent (acetone or DMSO) used for the GR28 stock.
 - Replenish the nutrient solution with fresh GR28 every 3-4 days to maintain the treatment concentration.

- Data Collection and Analysis:
 - After 2-3 weeks of treatment, quantify shoot branching.
 - Count the number of rosette branches longer than 1 cm.
 - Measure the length of the primary inflorescence stem and all rosette branches.
 - Statistically analyze the data using appropriate tests (e.g., ANOVA, t-test) to compare treatments.

Protocol 2: Direct Application Bioassay for Axillary Bud Outgrowth in Pea (*Pisum sativum*)

This method is ideal for studying the local effect of GR28 on individual axillary buds.

Materials:

- Pea seeds (e.g., wild-type and SL-deficient *rms1* mutant).
- GR28 stock solution (1 mM in acetone or DMSO).
- Micropipette.
- Potting mix and pots.
- Growth chamber or greenhouse.

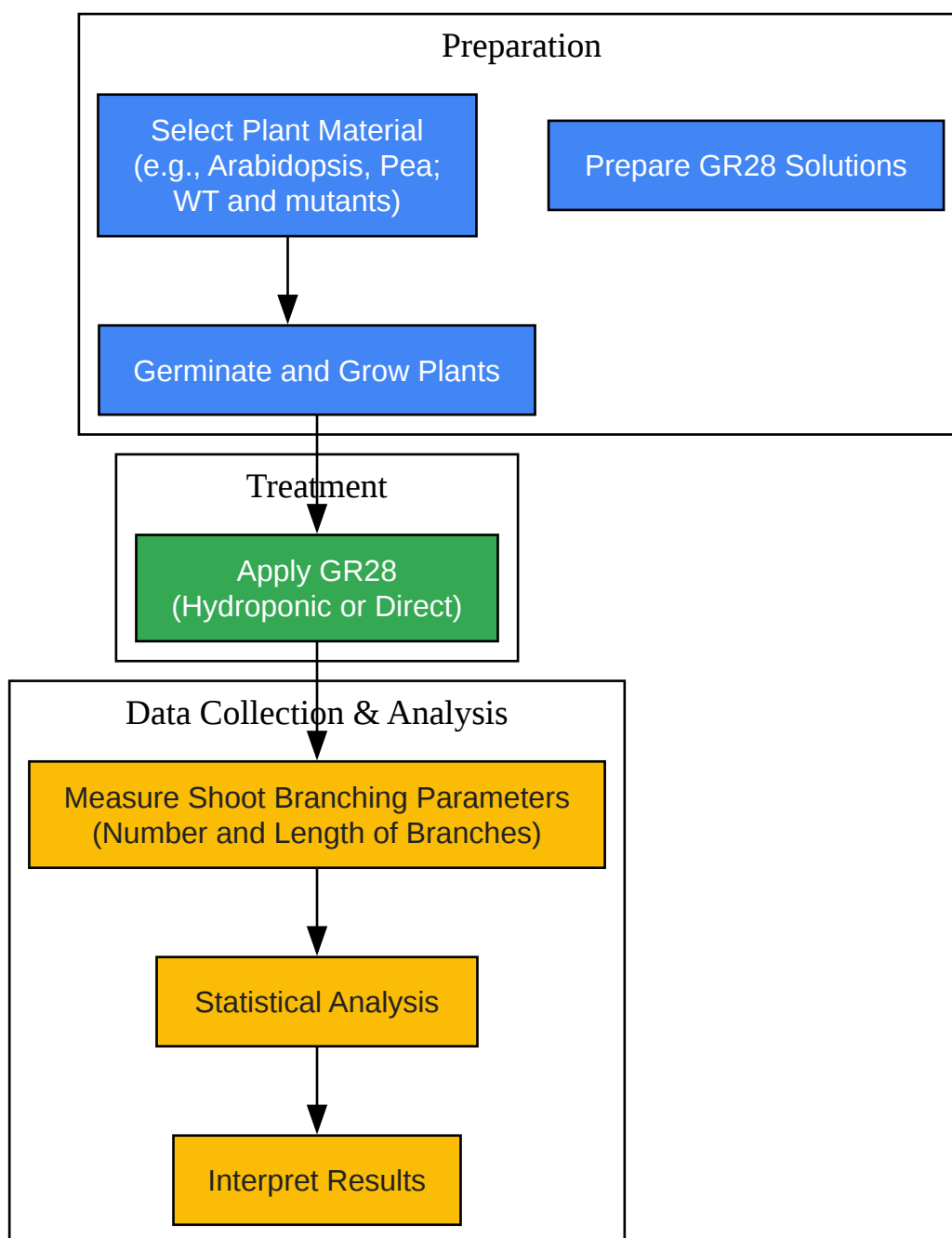
Procedure:

- Plant Growth:
 - Sow pea seeds in pots filled with potting mix and grow them in a growth chamber or greenhouse under controlled conditions.
 - Use plants that are 2-3 weeks old.
- GR28 Application:

- Prepare serial dilutions of the GR28 stock solution in a carrier solution (e.g., 0.1% Tween 20 in water) to achieve the desired concentrations (e.g., 100 nM, 1 μ M, 10 μ M).
- Apply a small volume (e.g., 10 μ L) of the GR28 solution directly to an axillary bud (e.g., at the 3rd or 4th node).^[2]
- Use a mock control with the carrier solution only.
- Mark the treated buds.
- Data Collection and Analysis:
 - Measure the length of the treated axillary bud/branch every 2-3 days for 10-14 days.^[2]
 - At the end of the experiment, record the final length of the treated branches.
 - Compare the growth of GR28-treated buds with the mock-treated controls using appropriate statistical analysis.

Experimental Workflow

The following diagram illustrates the general workflow for a GR28 shoot branching bioassay.



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